molecular formula C9H7BrN2O3 B12918510 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one CAS No. 60931-32-0

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B12918510
CAS No.: 60931-32-0
M. Wt: 271.07 g/mol
InChI Key: HHDYKCJBBSXNOP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a methoxy group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The bromophenyl group and the oxadiazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
  • 3-(2-Fluorophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
  • 3-(2-Methylphenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one

Uniqueness

3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific proteins or enzymes compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

3-(2-bromophenyl)-5-methoxy-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-14-8-11-12(9(13)15-8)7-5-3-2-4-6(7)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDYKCJBBSXNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)O1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10606193
Record name 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60931-32-0
Record name 3-(2-Bromophenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10606193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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